Resveratrol-3-O-sulfate

Beschreibung

A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.

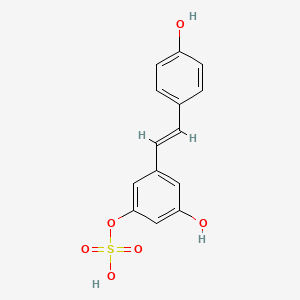

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULQFFCIVGYOFH-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009348 | |

| Record name | Resveratrol-3-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553662-69-4 | |

| Record name | Resveratrol-3-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0553662694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resveratrol-3-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESVERATROL-3-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF1O6B8YOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Pharmacokinetics and In Vivo Half-Life of Resveratrol-3-O-sulfate in Humans

Topic: In vivo half-life of Resveratrol-3-O-sulfate in humans Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The clinical utility of Resveratrol (3,5,4'-trihydroxystilbene) has long been challenged by the "Resveratrol Paradox": the compound exhibits potent in vitro bioactivity yet demonstrates negligible systemic bioavailability (<1%) due to rapid Phase II metabolism.

Resveratrol-3-O-sulfate (R3S) is the predominant circulating metabolite in humans.[1] Unlike the transient parent compound, R3S exhibits a significantly extended elimination half-life and higher plasma exposure. Current research indicates that R3S functions not merely as an elimination product but as a stable circulating reservoir . Through intracellular desulfation by sulfatases in target tissues, R3S can regenerate the active parent compound in situ, thereby overcoming the bioavailability barrier.

This guide details the pharmacokinetic profile of R3S, specifically its in vivo half-life (

Metabolic Context: The SULT1A1 Pathway

Upon oral administration, resveratrol undergoes extensive first-pass metabolism in the intestine and liver.[1] The sulfation pathway is the primary driver of this rapid clearance.

Enzymatic Kinetics

The formation of R3S is catalyzed primarily by the sulfotransferase isoform SULT1A1 , with minor contributions from SULT1E1.

-

Reaction: Transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl position of resveratrol.

-

Kinetics: SULT1A1 exhibits substrate inhibition kinetics, a critical factor when designing high-dose clinical trials.

-

Location: High expression in the liver and intestinal enterocytes leads to the "presystemic" formation of R3S before the parent compound reaches the systemic circulation.

Pathway Visualization

The following diagram illustrates the metabolic conversion and the "recycling" mechanism where R3S serves as a prodrug-like pool.

Figure 1: The metabolic loop of Resveratrol.[1] R3S is formed via SULT1A1 and can be excreted or taken up by target tissues to regenerate active Resveratrol.

Pharmacokinetic Profile of Resveratrol-3-O-sulfate[1][2][3][4][5][6][7][8][9][10]

While parent resveratrol has an elimination half-life measured in minutes, R3S persists in the circulation for hours. This disparity is fundamental to understanding resveratrol's in vivo pharmacodynamics.

Quantitative Parameters (Human Plasma)

The following data aggregates findings from high-dose (0.5g – 5g) human clinical trials (Walle et al., Boocock et al., Almeida et al.).

| Parameter | Parent Resveratrol | Resveratrol-3-O-sulfate (R3S) | Ratio (R3S : Parent) |

| 0.8 – 1.5 h | 1.0 – 2.0 h | ~1.2x (Slightly delayed) | |

| ~0.3 – 2.4 µM | ~8.0 – 22.0 µM | 3x – 8x higher | |

| 9 – 14 min (Initial)1 – 3 h (Terminal)* | 3.2 – 11.5 h | Extended persistence | |

| AUC (Exposure) | Low | High | ~23x higher |

*Note: The "terminal" half-life of parent resveratrol is often cited as 9.2h in older literature (e.g., Walle 2004), but this value typically represents the terminal elimination phase of the total metabolite pool when hydrolysis methods are used. Direct measurement confirms the parent is eliminated rapidly, while R3S drives the longer observed half-life.

Interpretation of Half-Life Data

-

The 9-Hour Window: The elimination half-life of R3S falls consistently within the 3.2 to 11.5-hour range. This extended residence time allows R3S to distribute to peripheral tissues.

-

Dose Proportionality: Unlike the parent compound, R3S exposure (AUC) increases linearly with dose up to 5g, suggesting that the SULT1A1 pathway is high-capacity and not easily saturated in humans.

-

Renal Clearance: Despite its stability, R3S is eventually excreted in urine. Approximately 77% of all resveratrol species are recovered in urine within 4 hours, but the remaining fraction of R3S accounts for the "long tail" of the elimination curve.

Experimental Protocol: Direct Quantification of R3S

To accurately measure the half-life of R3S, researchers must avoid enzymatic hydrolysis (using glucuronidase/sulfatase), which converts metabolites back to the parent. Direct LC-MS/MS quantification is the gold standard.

Methodological Workflow

This protocol ensures the integrity of the sulfate conjugate during extraction and analysis.

Figure 2: Workflow for the direct quantification of Resveratrol-3-O-sulfate without enzymatic hydrolysis.

Step-by-Step Protocol

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

Add Internal Standard (IS) (e.g., Resveratrol-d4 or Chrysin).

-

Precipitate proteins using Acetonitrile:Methanol (3:1 v/v) . Rationale: Methanol alone may not fully precipitate plasma proteins, while pure acetonitrile can cause metabolite occlusion in the pellet.

-

Vortex for 1 min, then centrifuge at 10,000

g for 10 min at 4°C.

-

-

LC Conditions:

-

Column: Reverse-phase C18 (e.g., 100 x 2.1 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.[2]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 8 minutes. Rationale: R3S is more polar than parent resveratrol and will elute earlier (approx. 4-5 min vs 14 min for parent).

-

-

MS/MS Parameters (Negative Mode):

-

R3S ionizes best in Negative Electrospray Ionization (ESI-) mode due to the sulfate group.

-

MRM Transition (Quantifier):

307.0-

Mechanism:[3] Loss of the sulfate group (

, 80 Da).

-

-

Cone Voltage: ~30-40 V.

-

Collision Energy: ~20-25 eV.

-

Clinical Implications: The Intracellular Pool Hypothesis

The extended half-life of R3S (up to 11.5 hours) is clinically significant because it allows the metabolite to act as a slow-release prodrug .

-

Transport: R3S is a substrate for Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3 ). These transporters facilitate the uptake of R3S from the blood into hepatocytes and potentially other tissues expressing these carriers.

-

Regeneration: Once inside the cell, ubiquitous steroid sulfatases hydrolyze the sulfate group, regenerating active trans-resveratrol.

-

Efficacy: In vitro studies using sulfatase inhibitors show that the antiproliferative effects of R3S on cancer cells are dependent on this conversion.

Conclusion for Drug Development:

When assessing resveratrol formulations, do not rely solely on parent compound PK. The AUC and

References

-

Walle, T., et al. (2004). High absorption but very low bioavailability of oral resveratrol in humans.[1][4][5] Drug Metabolism and Disposition.

-

Boocock, D. J., et al. (2007). Phase I dose escalation pharmacokinetic study in healthy volunteers of resveratrol, a potential cancer chemopreventive agent. Cancer Epidemiology, Biomarkers & Prevention.

-

Almeida, L., et al. (2009). Pharmacokinetic and safety profile of trans-resveratrol in a rising multiple-dose study in healthy volunteers. Molecular Nutrition & Food Research.

-

Patel, K. R., et al. (2013).[3] Sulfate metabolites provide an intracellular pool for resveratrol generation and induce autophagy with senescence.[1][4][3] Science Translational Medicine.

-

Miksits, M., et al. (2005). Sulfation of resveratrol in human liver: evidence of a major role for the sulfotransferases SULT1A1 and SULT1E1.[1] Xenobiotica.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfate metabolites provide an intracellular pool for resveratrol generation and induce autophagy with senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resveratrol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

Resveratrol-3-O-Sulfate: The "Trojan Horse" Metabolite in Cancer Therapeutics

Executive Summary

For decades, Resveratrol (3,5,4'-trihydroxy-trans-stilbene) has presented a pharmacological paradox: it exhibits potent anti-cancer activity in vitro but possesses negligible systemic bioavailability due to rapid Phase II metabolism. Resveratrol-3-O-sulfate (R3S) is the dominant circulating metabolite in humans. Long dismissed as an inactive waste product, recent evidence identifies R3S as a critical "Trojan Horse" pro-drug. It utilizes specific organic anion transporters (OATPs) to penetrate cancer cells, where it serves as an intracellular reservoir for the regeneration of active Resveratrol via steroid sulfatase (STS) hydrolysis. This guide details the mechanistic pathways, direct vs. indirect molecular targets, and validated protocols for synthesizing and studying R3S in oncology.

The Bioavailability Conundrum

Oral administration of Resveratrol results in serum concentrations of the parent compound that are often below the nanomolar range, insufficient for the therapeutic effects seen in cell culture (typically requiring 5–50 µM). Conversely, plasma concentrations of sulfate and glucuronide conjugates, particularly R3S, can reach micromolar levels.

The discrepancy between low plasma Resveratrol and observed in vivo efficacy suggests that R3S is not merely an elimination product but a stable delivery vehicle.

Key Pharmacokinetic Differentiators

| Feature | Resveratrol (Parent) | Resveratrol-3-O-Sulfate (R3S) |

| Plasma Stability | Low (Minutes) | High (Hours) |

| Cellular Entry | Passive Diffusion | Active Transport (OATPs) |

| Primary Fate | Rapid Metabolism (Phase II) | Intracellular Hydrolysis or Excretion |

| Bioactivity | Broad (Pleiotropic) | Targeted (COX-1, QR1) & Pro-drug |

Intracellular Metabolism: The "Trojan Horse" Mechanism

The primary anti-cancer mechanism of R3S in colorectal and breast cancer models relies on a regeneration pathway. This system allows R3S to bypass the rapid metabolism that degrades free Resveratrol in the gut and liver.

Active Transport via OATPs

Unlike the lipophilic parent compound, R3S is hydrophilic and requires active transport to enter cells.

-

Transporters: OATP1B1 and OATP1B3 are the primary carriers.[1][2] OATP1B3, in particular, facilitates the uptake of R3S into hepatocytes and specific cancer cell lines (e.g., HT-29 colorectal cells).

-

Selectivity: This transport dependence creates a layer of selectivity; cells lacking these transporters (or overexpressing efflux pumps like MRPs without corresponding influx) are resistant to R3S-mediated effects.

Intracellular Hydrolysis via Steroid Sulfatase (STS)

Once inside the cytosol, R3S encounters Steroid Sulfatase (STS) , an enzyme traditionally associated with estrogen synthesis (converting estrone sulfate to estrone).

-

The Reaction:

-

The Effect: This regenerates free Resveratrol in situ. The regenerated Resveratrol then triggers autophagy (via LC3-II accumulation) and senescence (p21 upregulation).

-

Validation: The use of EMATE (Estrone-3-O-sulfamate), an irreversible STS inhibitor, completely abolishes the cytotoxic effects of R3S in STS-positive cancer cells, proving that desulfation is required for this arm of activity.

Direct vs. Indirect Mechanisms of Action

While the "Trojan Horse" regeneration is critical, R3S possesses intrinsic activity against specific molecular targets.

Cyclooxygenase (COX) Inhibition[3]

-

COX-1: R3S is a potent inhibitor of COX-1 , comparable to the parent compound. This suggests R3S may directly contribute to anti-platelet and chemopreventive effects independent of hydrolysis.

-

COX-2: R3S is a weak inhibitor of COX-2.[3] Interestingly, the isomer Resveratrol-4'-O-sulfate retains significant COX-2 inhibitory potential, highlighting the importance of regiospecificity in sulfation.

Quinone Reductase 1 (QR1) Induction

R3S induces QR1, a Phase II detoxification enzyme, with efficacy matching or exceeding that of Resveratrol. This indicates a direct role in chemoprevention —priming cells to neutralize carcinogens before DNA damage occurs.

NF-κB Signaling

R3S is significantly less effective than the parent compound at inhibiting NF-κB nuclear translocation. Efficacy in this pathway is largely dependent on the rate of intracellular regeneration of Resveratrol.[2]

Experimental Protocols for Investigating R3S

Chemical Synthesis of Resveratrol-3-O-Sulfate

Note: Traditional sulfation using Sulfur Trioxide-Pyridine complex often yields difficult-to-purify mixtures. The use of the Trimethylamine (NMe3) complex is recommended for superior monitoring and workup.

Reagents: Trans-Resveratrol, Sulfur Trioxide-Trimethylamine complex (

-

Protection (Optional but Recommended): If high regiospecificity is required, protect the 4'-OH and 5-OH positions. However, for biological standards, direct sulfation followed by HPLC purification is often faster.

-

Sulfation: Dissolve Resveratrol in anhydrous pyridine under Argon. Add 1.0 equivalent of

at 0°C. -

Reaction: Stir at room temperature for 2–4 hours. Monitor via Reverse-Phase TLC (Normal phase silica degrades the sulfate).

-

Quenching: Quench with cold saturated

. -

Purification: Evaporate solvent. Redissolve in water and wash with ethyl acetate (removes unreacted Resveratrol). The aqueous phase contains the sulfate.

-

Isolation: Use Preparative HPLC (C18 column) with a water/methanol gradient (buffered with Ammonium Acetate) to isolate the 3-O-sulfate from the 4'-O-sulfate and disulfates.

The "EMATE" Validation Assay

To distinguish between direct R3S activity and regeneration-dependent activity in your cell model:

-

Seed Cells: HT-29 or MCF-7 cells in 96-well plates.

-

Pre-treatment: Treat Group A with EMATE (10 µM) for 2 hours to inhibit intracellular STS. Leave Group B untreated.

-

Treatment: Add R3S (10–50 µM) to both groups.

-

Incubation: 24–48 hours.

-

Readout:

-

Direct Effect: If Group A and Group B show equal efficacy, R3S is acting directly (e.g., COX-1 inhibition).

-

Regeneration Effect: If Group A shows reduced efficacy compared to Group B, the effect is dependent on STS-mediated hydrolysis (e.g., Autophagy induction).

-

Data Summary: Activity Profile

| Target / Pathway | Resveratrol (Parent) | Resveratrol-3-O-Sulfate (R3S) | Mechanism |

| COX-1 | High Inhibition ( | High Inhibition | Direct Binding |

| COX-2 | High Inhibition | Low Inhibition | Direct Binding |

| QR1 Induction | High ( | High ( | Direct Binding |

| NF-κB | Potent Suppression | Weak Suppression | Indirect (requires hydrolysis) |

| Autophagy (LC3-II) | Potent Inducer | Potent Inducer | Indirect (blocked by EMATE) |

| Estrogen Receptor (ER) | Mixed Agonist/Antagonist | Weak Antagonist | Direct Binding |

Visualization of Pathways

Diagram 1: The "Trojan Horse" Cellular Mechanism

This diagram illustrates the transport of R3S, its hydrolysis by STS, and the divergence into direct vs. indirect signaling pathways.

Caption: R3S acts as a pro-drug, entering via OATPs and regenerating Resveratrol via STS (inhibitable by EMATE), while maintaining direct activity against COX-1 and QR1.

Diagram 2: Experimental Workflow for R3S Validation

A step-by-step logic flow for synthesizing R3S and validating its mechanism in cancer cells.

Caption: Workflow for synthesizing R3S and using the EMATE inhibitor assay to distinguish between direct pharmacological activity and STS-mediated regeneration.

References

-

Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites. Journal of Agricultural and Food Chemistry. [Link]

-

Resveratrol-sulfates provide an intracellular reservoir for generation of parent resveratrol, which induces autophagy in cancer cells. Science Translational Medicine. [Link]

-

Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases. International Journal of Molecular Sciences. [Link]

-

Resveratrol Is a Peroxidase-Mediated Inactivator of COX-1 but Not COX-2. Journal of Biological Chemistry. [Link]

-

Interactions of resveratrol and its metabolites with serum albumin, cytochrome P450 enzymes, and OATP transporters. Biomedicine & Pharmacotherapy. [Link]

Sources

- 1. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions [mdpi.com]

- 2. Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases—A Long and Turbulent Journey from Intestinal Absorption to Target Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resveratrol is a peroxidase-mediated inactivator of COX-1 but not COX-2: a mechanistic approach to the design of COX-1 selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Isolation of Resveratrol Sulfates from Biological Matrices

Executive Summary: The Bioavailability Paradox

Resveratrol (trans-3,5,4'-trihydroxystilbene) exhibits a well-documented "bioavailability paradox": despite high absorption, systemic concentrations of the parent compound are negligible due to rapid Phase II metabolism. For drug development professionals and pharmacokineticists, measuring free resveratrol is often a red herring. The circulating bioactive pool consists primarily of Resveratrol-3-O-sulfate (R3S) and Resveratrol-4'-O-sulfate (R4S) , which can reach plasma concentrations 2–4 fold higher than the parent compound.

This guide details a robust, self-validating Solid-Phase Extraction (SPE) protocol designed specifically to retain these polar, acidic metabolites while eliminating the matrix interferences that plague LC-MS/MS analysis in negative ionization mode.

Physicochemical Profiling & Extraction Strategy

To design an effective extraction, one must understand the analyte's behavior relative to the matrix.

The Polarity Shift

Metabolism drastically alters the physicochemical properties of resveratrol. The addition of a sulfate group (

| Analyte | Structure | LogP (Approx) | pKa (Acidic) | Primary Extraction Challenge |

| Trans-Resveratrol | Stilbene backbone | ~3.1 | ~8.8 (Phenolic) | Non-polar; prone to protein binding (>98%).[1] |

| Resveratrol-3-O-Sulfate | Sulfated at C3 | < 1.0 | < 1.0 (Sulfate) | Highly polar; "Breakthrough" on traditional C18.[1] |

| Resveratrol-4'-O-Sulfate | Sulfated at C4' | < 1.0 | < 1.0 (Sulfate) | Highly polar; difficult to elute from Anion Exchange. |

The Sorbent Selection: Why HLB?

While Mixed-Mode Anion Exchange (MAX) theoretically targets acidic sulfates, it presents a practical flaw for this application: Sulfates are strong acids (pKa < 1). Once bound to a strong anion exchanger, they are difficult to elute without using highly saline or extremely acidic buffers that are incompatible with MS sensitivity.

The Solution: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents.

-

Mechanism: The divinylbenzene lipophilic core retains the parent resveratrol, while the N-vinylpyrrolidone hydrophilic surface retains the polar sulfates.

-

Advantage: Allows simultaneous extraction of parent and metabolites without pH switching extremes.

Visualizing the Metabolic & Analytical Workflow

The following diagram illustrates the metabolic conversion and the logic behind the extraction workflow.

Caption: Metabolic trajectory of resveratrol into sulfate conjugates and the subsequent isolation strategy.[1][2][3][4]

Validated Protocol: Polymeric HLB Extraction

Applicability: Human/Rat Plasma, Urine.[1][5] Sorbent: Waters Oasis HLB (30 mg or 60 mg cartridge) or equivalent polymeric reversed-phase.

Reagents & Preparation

-

Loading Buffer: 2% o-Phosphoric Acid (

) in water. -

Wash Solvent: 5% Methanol in water.

-

Elution Solvent: 100% Acetonitrile (ACN) or Methanol (MeOH).

-

Internal Standard (IS): trans-Resveratrol-d4 (100 ng/mL in 50% MeOH).[1]

Step-by-Step Methodology

Step 1: Sample Pre-treatment (Critical)

Plasma proteins bind resveratrol extensively (>98%).[1] Simple dilution is insufficient; you must disrupt this binding without precipitating the proteins before loading, as precipitates clog cartridges.

-

Aliquot 200 µL of plasma into an amber microcentrifuge tube.

-

Add 20 µL of Internal Standard solution.

-

Add 200 µL of 2% o-Phosphoric Acid .

-

Why? Acidification (pH ~2-3) disrupts protein binding and suppresses the ionization of phenolic groups on the parent compound (improving retention), while the sulfates remain ionized but sufficiently polar to interact with the sorbent's hydrophilic domains.

-

-

Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 min to remove any particulates.

Step 2: Conditioning

-

Condition: 1 mL Methanol.

-

Equilibrate: 1 mL Water.

-

Note: Do not let the sorbent dry out, although polymeric phases are more forgiving than silica C18.

-

Step 3: Loading

-

Load the entire pre-treated sample supernatant (~400 µL) onto the cartridge.

-

Flow rate: Slow (~1 mL/min) to maximize mass transfer.

Step 4: Interference Wash[1]

-

Wash with 1 mL of 5% Methanol in Water .

Step 5: Elution[1]

-

Elute with 1 mL of 100% Acetonitrile .

-

Tip: Apply a vacuum pulse at the end to recover all solvent.

-

Step 6: Reconstitution[1]

-

Evaporate the eluate to dryness under a stream of Nitrogen at 35°C .

-

Warning: Do not exceed 40°C. High heat + acid traces can cause hydrolysis of sulfates back to the parent compound.

-

-

Reconstitute in 100 µL of Mobile Phase (e.g., 10% ACN in Water with 0.1% Formic Acid).

Critical Control Points (QC)

To ensure scientific integrity, the following variables must be strictly controlled.

Photostability (The Isomerization Trap)

Trans-resveratrol and its sulfates are highly photosensitive.[1] Exposure to standard laboratory lighting causes rapid isomerization to the cis- forms.

-

Protocol: Perform all extractions under yellow light or in varied light conditions. Use amber glassware. Wrap clear tubes in aluminum foil.

pH Stability & Hydrolysis

While sulfates are generally stable, they can hydrolyze under extreme conditions.[1]

-

Risk: Highly alkaline conditions (pH > 9) cause oxidative degradation of the stilbene backbone.

-

Risk: High heat (>60°C) in acidic conditions causes hydrolysis of the sulfate ester bond.

-

Control: Keep evaporation temperatures < 35°C. Maintain sample pH between 2.0 and 7.0.

Matrix Effects & Recovery

Sulfates are analyzed in Negative ESI Mode , which is prone to ion suppression from phospholipids.[1]

-

Validation: If signal suppression exceeds 20%, introduce a phospholipid removal plate (e.g., Ostro or HybridSPE) prior to the HLB step, or switch the elution solvent to Methanol (phospholipids are less soluble in MeOH than ACN).

Analytical Setup (LC-MS/MS)

Column: C18 (e.g., Acquity UPLC HSS T3), 1.8 µm. Mobile Phase A: 0.1% Formic Acid in Water.[6][7] Mobile Phase B: Acetonitrile.[7] Gradient:

-

0-1 min: 5% B (Focusing)

-

1-6 min: Linear gradient to 60% B

-

6-7 min: 95% B (Wash)

MS Transitions (Negative Mode):

-

Res-3-O-Sulfate: m/z 307.0

227.1 (Loss of -

Res-4'-O-Sulfate: m/z 307.0

227.1 (Requires chromatographic separation from 3-O isomer). -

Trans-Resveratrol: m/z 227.1

185.1[1]

References

-

Walle, T., et al. (2004). High absorption but very low bioavailability of oral resveratrol in humans.[2] Drug Metabolism and Disposition. Link

-

Boocock, D. J., et al. (2007). Phase I dose escalation pharmacokinetic study in healthy volunteers of resveratrol, a potential cancer chemopreventive agent. Cancer Epidemiology, Biomarkers & Prevention. Link

-

Rotches-Ribalta, M., et al. (2012). Liquid chromatography–tandem mass spectrometry method for the quantification of resveratrol and its metabolites in human plasma and urine. Journal of Chromatography B. Link

-

Yu, C., et al. (2002). Human, rat, and mouse metabolism of resveratrol.[7] Pharmaceutical Research. Link

-

Waters Corporation. (2020). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.[8] Application Note. Link

Sources

- 1. trans-Resveratrol 4'-sulfate | C14H12O6S | CID 29986833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of resveratrol metabolites in rats using ultra high performance liquid chromatography coupled with high resolution mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

Troubleshooting & Optimization

Technical Support Center: Resveratrol-3-O-sulfate (R3S) Stability

Topic: Optimization of R3S Stability in Solution for In Vitro/In Vivo Applications

Introduction: The Stability Paradox

Welcome. You are likely accessing this guide because your HPLC traces are showing peak splitting (isomerization), signal loss (precipitation/hydrolysis), or inconsistent biological data.

As a Senior Application Scientist, I often see researchers treat Resveratrol-3-O-sulfate (R3S) exactly like its parent compound, trans-resveratrol. This is a fundamental error. While the sulfate group renders R3S more water-soluble and metabolically stable than the parent aglycone, it introduces unique vulnerabilities—specifically regarding aryl-sulfate hydrolysis kinetics and photo-isomerization .

This guide moves beyond generic "store at -20°C" advice. It deconstructs the molecular behaviors of R3S to provide a self-validating system for your experiments.

Module 1: The Degradation Matrix (Mechanistic Insights)

To stabilize R3S, you must first identify which of the three degradation pathways is active in your system.

The Three Vectors of Instability

-

Photo-Isomerization (The "Silent" Killer): Like the parent molecule, R3S contains a stilbene backbone. Exposure to UV/ambient light (366 nm) causes rapid conversion from the bioactive trans-isomer to the thermodynamically less stable cis-isomer. This manifests as "peak splitting" in LC-MS.

-

Enzymatic Hydrolysis (The Contamination Risk): R3S is the specific substrate for sulfatases (e.g., STS). In cell culture, any contamination with sulfatase-secreting microbes or high endogenous sulfatase activity in the cell line will revert R3S back to Resveratrol + Sulfate.

-

Chemical Hydrolysis (pH Sensitivity): Unlike Resveratrol (which oxidizes in base), Aryl Sulfates are susceptible to acid-catalyzed hydrolysis . However, they are remarkably stable at physiological pH (7.4), often more so than the parent compound.

Pathway Visualization

Figure 1: The Degradation Topology of R3S. Note that light causes isomerization, while enzymes/acid cause reversion to the parent.

Module 2: Solvent & pH Engineering

The Golden Rule: R3S is an amphiphilic salt. It requires a specific solvent strategy to prevent precipitation while avoiding hydrolysis.

Solvent Compatibility Table

| Solvent System | Solubility Rating | Stability Risk | Recommendation |

| DMSO (Anhydrous) | Excellent (>50 mM) | Low | Primary Stock. Store at -20°C. |

| Ethanol (100%) | Good | Moderate | Secondary choice. Evaporation alters concentration. |

| Water (Neutral) | Moderate (<1 mM) | Low (Short-term) | Do not store. Use immediately. |

| PBS (pH 7.4) | Moderate | Low | Ideal for biological dilution. Stable for 24h. |

| Acidic Buffer (pH <4) | Poor | High | AVOID. Triggers acid-catalyzed desulfation. |

| Cell Media (FCS+) | Variable | High | Risk: Serum sulfatases may degrade R3S. |

The "Safe-Dilution" Protocol

Objective: Create a working solution for cell culture without precipitation.

-

Stock Prep: Dissolve R3S powder in 100% DMSO to 10–50 mM.

-

Why? DMSO prevents hydrolysis and inhibits microbial growth.

-

-

Aliquot: Divide into single-use amber vials (20–50 µL).

-

Why? Prevents freeze-thaw cycles which introduce condensation (water) into the DMSO.

-

-

Dilution Step (Critical):

-

Do NOT add R3S stock directly to cold media.

-

Step A: Warm culture media to 37°C.

-

Step B: Vortex the DMSO stock vigorously.

-

Step C: Add DMSO stock to media while swirling (Max DMSO concentration < 0.5%).

-

Validation: Inspect for "oiling out" or turbidity. The solution must remain crystal clear.

-

Module 3: Storage & Handling Guidelines

The Storage Decision Tree

Figure 2: Optimal handling workflow to minimize light exposure and hydrolysis.

Key Environmental Controls

-

Light: All handling must occur under yellow light or in biosafety cabinets with the UV light physically disabled and room lights dimmed.

-

Temperature:

-

Solid: -20°C (Stable for years).[1]

-

DMSO Stock: -20°C or -80°C (Stable for 6–12 months).

-

Aqueous Working Solution: Fresh prep only. Do not store 4°C overnight.

-

Module 4: Troubleshooting FAQ

Q1: My LC-MS shows two peaks with the same mass (m/z 407). Is my compound impure?

-

Diagnosis: This is classic cis/trans isomerization .

-

Cause: Exposure to white light during weighing or dissolution.

-

Fix: The cis-isomer is generally less biologically active.[2] You cannot "fix" the solution. Re-prepare a fresh stock in a dark room/amber vial. Ensure your HPLC autosampler is darkened (temperature controlled at 4°C).

Q2: I see a gradual increase in the parent Resveratrol peak over 24 hours in cell media.

-

Diagnosis: Enzymatic Hydrolysis .

-

Cause: Fetal Bovine Serum (FBS) or the cells themselves contain sulfatase activity.

-

Fix:

-

Use heat-inactivated FBS (though sulfatases are heat-resistant).

-

Add a sulfatase inhibitor (e.g., STX64) if your experimental design permits, to prove the degradation is enzymatic.

-

Refresh media every 6–12 hours to maintain constant R3S levels.

-

Q3: The solution turns yellow/brown after 48 hours.

-

Diagnosis: Oxidation .[3]

-

Cause: While the sulfate group protects the 3-position, the 4'- and 5-positions are still phenolic hydroxyls susceptible to oxidation at pH > 7.5.

-

Fix: Add an antioxidant like Ascorbic Acid (0.1%) or Glutathione to the buffer if it does not interfere with your assay. Alternatively, strictly maintain pH at 7.2–7.4 and purge buffers with Nitrogen.

References

-

Cayman Chemical. (2022).[1] Resveratrol-3-O-sulfate (sodium salt) Product Information & Stability Data. Link

-

Patel, K. R., et al. (2013). "Sulfate metabolites provide an intracellular pool for resveratrol generation and induce autophagy with senescence."[4] Science Translational Medicine. Link

-

Hoshino, J., et al. (2010). "Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites." Journal of Medicinal Chemistry. Link

-

Camont, L., et al. (2009). "Liquid chromatographic/electrospray ionization mass spectrometric analysis of resveratrol isomers." Journal of Chromatography A. (Context on Isomerization). Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Photoisomerization pathways of trans-resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfate metabolites provide an intracellular pool for resveratrol generation and induce autophagy with senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Preserving the Integrity of Resveratrol-3-O-sulfate

Welcome to the technical support center for Resveratrol-3-O-sulfate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the isomerization of this critical metabolite in your experiments. Here, we will delve into the causality behind storage and handling choices to maintain the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for resveratrol and its metabolites like Resveratrol-3-O-sulfate?

The stability of resveratrol, and by extension its metabolites, is significantly influenced by pH.[1][2][3] Resveratrol is most stable in acidic conditions, up to a pH of about 6.[1] As the pH becomes neutral and then basic, the molecule is prone to ionization and subsequent rapid degradation through basic hydrolysis.[1][2] The highest degradation rates for resveratrol have been observed around pH 8-9.[1] While Resveratrol-3-O-sulfate is generally more stable than its parent compound, it is crucial to maintain acidic to neutral pH conditions to prevent potential degradation.[4]

Q2: How does temperature affect the stability of Resveratrol-3-O-sulfate?

Temperature is a critical factor in the stability of resveratrol and its derivatives. Higher temperatures accelerate the rate of degradation.[5][6] For instance, at 60°C, a significant portion of resveratrol can degrade within days, and at 180°C, degradation is observed within hours.[7] To ensure long-term stability and prevent isomerization, it is recommended to store Resveratrol-3-O-sulfate at low temperatures. For solid compounds, storage should be in a cool, dry place.[8][9][10] For solutions, freezing is recommended. Studies have shown that Resveratrol-3-O-sulfate is stable in plasma for at least 50 days when stored at -70°C.[11][12] Stock solutions in methanol are typically stored at -20°C.[11]

Q3: Is Resveratrol-3-O-sulfate sensitive to light?

Yes, like its parent compound, Resveratrol-3-O-sulfate is expected to be sensitive to light. Resveratrol undergoes photodegradation upon exposure to UV light, which can induce isomerization from the more biologically active trans-isomer to the cis-isomer.[1][5] Therefore, it is imperative to protect all preparations of Resveratrol-3-O-sulfate from light. This can be achieved by using amber vials or by wrapping containers in aluminum foil.[8][9] All experiments should be conducted with minimal light exposure.[1]

Q4: What are the recommended solvents for dissolving and storing Resveratrol-3-O-sulfate?

The choice of solvent is crucial for the stability of Resveratrol-3-O-sulfate. For creating stock solutions, methanol is a commonly used solvent, with storage at -20°C being a standard practice.[11] For experimental dilutions, it is important to consider the pH of the final solution. Given the instability of resveratrol in basic conditions, aqueous solutions should be buffered to a slightly acidic pH if possible.[1][2] Some studies have used a mixture of methanol and water for preparing standards.[11] It is also worth noting that the solubility of resveratrol is high in solvents like polyethylene glycol 400 (PEG-400) and alcohol.[1]

Troubleshooting Guide

Problem 1: I am seeing unexpected peaks in my chromatogram (e.g., HPLC, LC-MS).

-

Potential Cause 1: Isomerization. Exposure to light can cause the trans-isomer of resveratrol and its derivatives to convert to the cis-isomer, which will appear as a separate peak in your chromatogram.[5][13]

-

Solution: Ensure that the compound and all solutions are rigorously protected from light at all stages of storage and handling. Use amber vials and minimize exposure during experimental procedures.

-

-

Potential Cause 2: Degradation. If your solutions have been stored for an extended period, at inappropriate temperatures, or at a non-optimal pH, the compound may have degraded.

-

Solution: Prepare fresh solutions from a solid stock that has been stored correctly. Always check the pH of your final working solutions and adjust if necessary to be within the stable range (acidic to neutral).

-

Problem 2: My experimental results are inconsistent or show a loss of activity.

-

Potential Cause: Compound Instability. The loss of biological activity can be a direct result of the degradation or isomerization of Resveratrol-3-O-sulfate. The trans-isomer is generally considered more biologically active.[2]

-

Solution: Review your entire storage and handling protocol. Ensure that the compound is stored at the correct temperature, protected from light, and dissolved in an appropriate solvent at a suitable pH. Prepare fresh stock solutions regularly.

-

Experimental Workflow for Stable Storage and Handling

Caption: Recommended workflow for storage and handling of Resveratrol-3-O-sulfate.

Summary of Stability Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Solid: ≤ -20°C. Solution: -20°C to -80°C. | Higher temperatures accelerate degradation.[5][6][7] |

| pH | Acidic to neutral (ideally pH < 7). | Prevents base-catalyzed hydrolysis and degradation.[1][2] |

| Light | Protect from all light sources. | Prevents photodegradation and trans to cis isomerization.[1][5] |

| Solvent | Stock: Methanol. Aqueous: Buffered to pH < 7. | Ensures solubility and stability.[11] |

| Atmosphere | Store in tightly sealed containers. | Minimizes exposure to air and potential oxidation.[8][9] |

References

Sources

- 1. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dl.novachem.com.au [dl.novachem.com.au]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. carlroth.com [carlroth.com]

- 11. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Resveratrol-3-O-sulfate sodium salt

Welcome to the technical support guide for Resveratrol-3-O-sulfate sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this important resveratrol metabolite.

Introduction: Understanding the Compound

Resveratrol-3-O-sulfate is a primary metabolite of resveratrol, formed in the intestine and liver following oral ingestion of the parent compound.[1] In experimental settings, researchers often prefer using metabolites like this one because they represent the form of the compound that cells are exposed to in vivo. Furthermore, sulfated resveratrol metabolites have been shown to be significantly more stable in cell culture media compared to the parent resveratrol, which can degrade by approximately 20% over 24 hours at 37°C.[2]

However, the addition of a charged sulfate group and a sodium counter-ion alters the molecule's physicochemical properties, leading to a unique set of solubility challenges that can be a common source of experimental variability. This guide provides a structured approach to successfully preparing solutions of Resveratrol-3-O-sulfate sodium salt.

Physicochemical Properties & Solubility Overview

A clear understanding of the compound's properties is the first step in troubleshooting. While detailed, publicly available solubility data is limited for this specific salt, we can compile known information and compare it to the well-characterized parent compound, resveratrol.

| Property | Resveratrol-3-O-sulfate sodium salt | trans-Resveratrol (Parent Compound) | Rationale & Implications |

| Molecular Formula | C₁₄H₁₁NaO₆S[3][4] | C₁₄H₁₂O₃[5] | The addition of the NaO₃S group increases molecular weight and polarity. |

| Molecular Weight | 330.3 g/mol [4][6] | 228.24 g/mol [5] | Accurate molarity calculations depend on using the correct molecular weight. |

| Appearance | Solid / White to beige solid[6][7] | Off-white powder[1][5] | Visual inspection for impurities or degradation is a key quality control step. |

| Aqueous Solubility | Data not publicly available. Expected to be higher than resveratrol but may be limited. | Very poor (~0.03 - 0.05 mg/mL)[1][8][9] | The ionic salt form should improve water solubility, but hydrophobic regions remain. |

| DMSO Solubility | Slightly Soluble [6] | Readily Soluble (16-25 mg/mL)[1][5] | This is a critical difference. Unlike the parent compound, the sulfated salt has limited solubility in pure DMSO, which is a primary source of experimental challenges. |

| Ethanol Solubility | Data not publicly available. | Readily Soluble (20-50 mg/mL)[1][5] | Ethanol may be an alternative, but compatibility with the experimental system must be verified. |

| Stability | More stable than resveratrol in cell culture media.[2] | Unstable at physiological pH (~7.4) and temperature (37°C).[8][10] | Using the sulfated form can provide more consistent effective concentrations over the course of an experiment. |

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of Resveratrol-3-O-sulfate sodium salt?

Answer: Based on supplier data, the recommended starting solvent is Dimethyl sulfoxide (DMSO).[6] However, it is crucial to note that the solubility is described as "Slightly Soluble."[6] This contrasts sharply with the parent compound, resveratrol, which is highly soluble in DMSO.[1][5] Therefore, you should not assume you can achieve the high stock concentrations (e.g., >10 mM) that are common for resveratrol. We recommend starting with a lower concentration and performing a small-scale test dissolution first.

Q2: I'm trying to dissolve the compound in 100% DMSO, but it's not dissolving completely. What should I do?

Answer: This is a common issue due to the compound's limited DMSO solubility.[6] The polarity increase from the sulfate group and the ionic nature of the sodium salt can reduce solubility in pure organic solvents.

Here are several steps to take, in order of preference:

-

Vortex Thoroughly: Ensure the vial is vortexed for at least 1-2 minutes.

-

Gentle Warming: Briefly warm the solution in a water bath at 37°C for 5-10 minutes. Do not overheat, as this can degrade the compound.

-

Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. This can help break up particle agglomerates and increase the surface area for solvation.

-

Consider a Co-solvent: If the above steps fail, you can try adding a small amount of sterile water or PBS to your DMSO stock. For example, a 9:1 DMSO:Water (v/v) mixture may improve the solubility of the salt form. Always test this on a small aliquot first.

Q3: The parent resveratrol is poorly water-soluble. Shouldn't the sulfate sodium salt be highly soluble in water or PBS?

Answer: Logically, adding an ionic sulfate group should increase aqueous solubility, and this is generally true. However, the molecule retains a large, hydrophobic stilbene backbone. This dual nature (amphipathic) means that while its aqueous solubility is improved over the parent compound, it may not be high enough for all experimental needs and can be slow to dissolve. Direct dissolution in aqueous buffers like PBS may result in a saturated, low-concentration solution. For this reason, the standard protocol still involves creating a more concentrated initial stock in an organic solvent before further dilution into aqueous media.

Q4: My compound dissolved in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?

Answer: This is a classic problem known as "crashing out" and occurs when a compound is transferred from a solvent in which it is highly soluble to one where it is poorly soluble.

-

Reasoning: The final concentration of your compound in the cell culture medium has exceeded its aqueous solubility limit. Even though the sulfated form is more stable, its solubility in a complex, high-salt solution like culture media is finite.[2]

-

Solution Workflow:

-

Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution. This requires adding a larger volume to your media, but the higher solvent percentage can help keep the compound in solution.

-

Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your media is kept as high as your cells can tolerate (typically <0.5%, but should be empirically determined) to aid solubility.[8]

-

Pre-warm the Media: Adding cold stock solution to warm media can cause thermal shock and precipitation. Ensure both are at the same temperature (e.g., 37°C).

-

Add Stock Slowly with Agitation: Add the DMSO stock drop-wise to the culture medium while gently swirling or vortexing. This avoids creating localized areas of high concentration that can trigger precipitation.

-

Q5: How should I store my Resveratrol-3-O-sulfate sodium salt solutions?

Answer: For maximum stability, stock solutions prepared in DMSO should be stored at -20°C or -80°C and protected from light.[8] It is highly recommended to aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[11] Aqueous solutions should always be prepared fresh for each experiment and should not be stored for long periods.

Troubleshooting Guide: A Step-by-Step Workflow

Use this workflow to diagnose and solve common solubility issues.

Caption: Troubleshooting workflow for dissolving Resveratrol-3-O-sulfate.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (Recommended Starting Point)

Rationale: This protocol is designed as a starting point to test the solubility of a new batch of the compound. The goal is to create a usable stock solution while minimizing the risk of insolubility.

Materials:

-

Resveratrol-3-O-sulfate sodium salt (MW: 330.3 g/mol )

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer and sonicator

Methodology:

-

Weigh the Compound: Accurately weigh out 3.30 mg of Resveratrol-3-O-sulfate sodium salt and place it in a sterile microcentrifuge tube.

-

Expertise & Experience: Working with small amounts first prevents wasting valuable compound. Always use a calibrated analytical balance.

-

-

Add Solvent: Add 1 mL of anhydrous DMSO to the tube. This will yield a theoretical concentration of 10 mM.

-

Trustworthiness: Using anhydrous DMSO is critical, as absorbed water can alter solubility characteristics and may compromise long-term stability.

-

-

Initial Dissolution: Cap the tube tightly and vortex vigorously for 2 minutes. Visually inspect for any remaining solid particles.

-

Assisted Dissolution (If Necessary): If solid material persists, proceed with the following: a. Warming: Place the tube in a 37°C water bath for 10 minutes. Vortex again. b. Sonication: If solids remain, place the tube in a bath sonicator for 15 minutes. Check for clarity.

-

Confirmation & Storage: Once the solution is clear, it is ready.

-

Aliquot: Dispense into single-use volumes (e.g., 20 µL) in sterile tubes.

-

Store: Store aliquots at -20°C or -80°C, protected from light.

-

Protocol 2: Preparing a 100 µM Working Solution in Cell Culture Medium

Rationale: This protocol details the critical dilution step to prevent precipitation of the compound in your final experimental medium.

Materials:

-

10 mM DMSO stock solution (from Protocol 1)

-

Pre-warmed (37°C) sterile cell culture medium

-

Sterile conical tube

Methodology:

-

Calculate Volume: To prepare 10 mL of a 100 µM working solution, you will need 10 µL of your 10 mM stock solution.

-

Calculation: (V₁)(10 mM) = (10 mL)(0.1 mM) → V₁ = 0.01 mL = 10 µL.

-

Final DMSO Concentration: (10 µL DMSO / 10,000 µL total volume) = 0.1%. This is well-tolerated by most cell lines.

-

-

Prepare Medium: Add 10 mL of pre-warmed cell culture medium to a sterile 15 mL conical tube.

-

Critical Dilution Step: a. Set your micropipette to 10 µL and aspirate the DMSO stock solution. b. Submerge the pipette tip just below the surface of the medium in the conical tube. c. While gently vortexing or swirling the tube, slowly dispense the stock solution into the medium.

-

Causality: This rapid, agitated dilution prevents the formation of localized, supersaturated pockets of compound that would immediately precipitate.

-

-

Final Mix & Use: Cap the tube and gently invert it a few times to ensure homogeneity. Use the working solution immediately. Do not store.

Caption: Workflow for preparing a working solution from a DMSO stock.

References

- Benchchem. (n.d.). Technical Support Center: Preparation of Stable Resveratrol Solutions for Cell Culture.

-

Lee, S. H., et al. (2021). Preparation and Evaluation of Resveratrol-Loaded Composite Nanoparticles Using a Supercritical Fluid Technology for Enhanced Oral and Skin Delivery. MDPI. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2016). How to dissolve resveratrol and how to store it after dilution?. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Resveratrol. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). JP6381882B2 - Water-soluble preparation of resveratrol and production method thereof.

-

Ndiaye, M. A., et al. (2014). Pre-formulation studies of resveratrol. PMC - NIH. Retrieved February 4, 2026, from [Link]

-

Calamini, B., et al. (2010). Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites. PMC - NIH. Retrieved February 4, 2026, from [Link]

-

PubChem - NIH. (n.d.). Resveratrol-3-sulfate. Retrieved February 4, 2026, from [Link]

-

PubChem - NIH. (n.d.). trans Resveratrol 3-Sulfate Sodium Salt. Retrieved February 4, 2026, from [Link]

Sources

- 1. Resveratrol - Wikipedia [en.wikipedia.org]

- 2. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. trans Resveratrol 3-Sulfate Sodium Salt | C14H11NaO6S | CID 56665631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Resveratrol | 501-36-0 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. trans-Resveratrol 3-O-sulfate potassium salt | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

Resveratrol Metabolites: The Bioactivity Paradox of Sulfates vs. Glucuronides

A Technical Comparative Guide for Drug Development & Research

Executive Summary

For decades, the "Resveratrol Paradox"—the observation of potent in vivo therapeutic effects despite negligible systemic bioavailability of the parent compound—has confounded drug developers. The answer lies not in the parent molecule, but in its circulating metabolites.

This guide objectively compares the two dominant metabolic conjugates: Resveratrol-3-O-sulfate (R3S) and Resveratrol-3-O-glucuronide (R3G) . While historically dismissed as elimination products, current data reveals that R3S possesses significant intrinsic bioactivity (particularly in COX-2 inhibition and QR1 induction) and serves as a superior intracellular "Trojan Horse" for regenerating active resveratrol compared to the more sterically hindered R3G .

The Metabolic Landscape

Upon oral ingestion, trans-resveratrol (RES) undergoes extensive Phase II metabolism in the intestine and liver. The resulting plasma profile is dominated by conjugates, with free RES often undetectable (<1%).

-

R3S (Sulfate): Formed by Sulfotransferases (SULTs, specifically SULT1A1).

-

R3G (Glucuronide): Formed by UDP-glucuronosyltransferases (UGTs, specifically UGT1A1/1A9).

Metabolic Pathway Visualization

The following diagram illustrates the divergence of RES into its conjugates and their distinct transport mechanisms.

Figure 1: Differential metabolic routing. R3S is preferentially taken up by tissues via OATP transporters, whereas R3G is targeted for rapid renal excretion.

Comparative Bioactivity Analysis

A. Anti-Inflammatory Potency (COX Inhibition)

The structural addition of a sulfate group is less sterically hindering than a glucuronic acid moiety, allowing R3S to retain binding affinity for Cyclooxygenase (COX) enzymes.

-

R3S: Exhibits intrinsic inhibition of COX-1 and COX-2. Studies indicate R3S inhibits COX-2 with an IC50 comparable to parent resveratrol in cell-free assays.

-

R3G: The bulky glucuronide group prevents entry into the COX active site. R3G is considered inactive against COX enzymes unless hydrolyzed.

B. Chemoprevention (QR1 Induction)

Quinone Reductase 1 (QR1) is a critical Phase II detoxifying enzyme.[1]

-

R3S: Surprisingly, R3S is more potent than the parent resveratrol in inducing QR1 expression in specific assays (e.g., Hepa1c1c7 cells).

-

R3G: Shows weak to negligible induction of QR1.

C. Cytotoxicity in Cancer Models

In colorectal cancer lines (HT-29, Caco-2), R3S demonstrates superior efficacy.

-

Mechanism: R3S utilizes Organic Anion Transporting Polypeptides (OATP1B1/1B3) to enter cells. Once inside, it arrests the cell cycle in the S-phase.

-

R3G: Poor cellular uptake limits its direct cytotoxicity. It requires extracellular hydrolysis (by secreted

-glucuronidases) to have an effect, making its activity highly context-dependent.

The "Trojan Horse" Mechanism (Intracellular Regeneration)

The most critical concept for researchers is that these metabolites serve as a circulating reservoir . They are stable in plasma but are deconjugated inside target tissues to regenerate the active parent molecule.[2]

Why R3S wins here: R3S is a better substrate for cellular uptake transporters (OATPs) than R3G. Once inside the cell, Steroid Sulfatase (STS) rapidly cleaves the sulfate group.

Figure 2: The Intracellular Regeneration Pathway. R3S acts as a prodrug, entering cells via OATPs and regenerating active resveratrol via sulfatase activity.

Experimental Protocols

To validate these mechanisms in your own lab, you must distinguish between the metabolite's activity and the regenerated parent's activity.

Protocol A: The "Inhibitor Check" (Differentiation Assay)

Objective: Determine if an observed effect is due to R3S itself or regenerated resveratrol.

-

Cell Culture: Seed HT-29 or MCF-7 cells (known to express sulfatases) in 96-well plates.

-

Treatment Groups:

-

Vehicle Control (DMSO < 0.1%)

-

Resveratrol (10 µM)

-

R3S (10 µM)

-

Crucial Control: R3S (10 µM) + STX64 (1 µM).

-

Note: STX64 (Irosustat) is a potent, irreversible Steroid Sulfatase inhibitor.

-

-

-

Incubation: 24–48 hours.

-

Readout: MTT or SRB assay for viability.

-

Interpretation:

-

If R3S efficacy is blocked by STX64: The activity requires regeneration of Resveratrol (Trojan Horse).

-

If R3S efficacy persists with STX64: R3S has intrinsic activity on the target.

-

Protocol B: LC-MS/MS Quantification of Metabolites

Objective: Accurately measure R3S vs. R3G in plasma without artificial deconjugation.

-

Instrument: Triple Quadrupole MS (e.g., API 3000/4000).

-

Column: C18 Reverse Phase (e.g., Luna 3µm, 100Å).[3]

-

Mobile Phases:

-

Gradient:

-

0–0.5 min: 90% A (Equilibration)

-

0.5–4.0 min: Ramp to 95% B

-

4.0–9.0 min: Hold 95% B

-

-

MS Transitions (MRM):

-

R3S (Negative Mode): m/z 307 ([M-H]⁻) → 227 (loss of SO₃).

-

R3G (Positive Mode): m/z 405 ([M+H]⁺) → 229 (loss of glucuronic acid).

-

Note: Polarity switching is required if analyzing both in a single run.

-

Data Summary: R3S vs. R3G[1][3][4][5][6]

| Feature | Resveratrol-3-O-sulfate (R3S) | Resveratrol-3-O-glucuronide (R3G) |

| Plasma Half-Life | High (Stable Pool) | Moderate (Rapid Renal Clearance) |

| Cellular Uptake | High (via OATP1B1/1B3) | Low (Polarity limits diffusion) |

| COX-2 Inhibition | Active (Intrinsic) | Inactive (Steric hindrance) |

| QR1 Induction | Potent (> Parent Resveratrol) | Weak |

| Protein Binding | High (Displaces Warfarin) | Moderate |

| Regeneration | Rapid (via Sulfatase) | Slow/Variable (via |

| Primary Role | Intracellular Prodrug & Active Metabolite | Urinary Excretion Product |

References

-

Walle, T., et al. (2004). High absorption but very low bioavailability of oral resveratrol in humans. Drug Metabolism and Disposition. Link

-

Patel, K. R., et al. (2013). Sulfate metabolites provide an intracellular pool for resveratrol generation and induce autophagy with senescence.[2] Science Translational Medicine. Link

-

Hoshino, J., et al. (2010). Selective synthesis and biological evaluation of sulfate-conjugated resveratrol metabolites. Journal of Medicinal Chemistry. Link

-

Airey, K. L., et al. (2013).[5] Resveratrol glucuronides inhibit colon cancer cell growth: Evidence for a role of A3 adenosine receptors.[6] Molecular Nutrition & Food Research. Link

-

Caldwell, J., et al. (2022).[5] Interactions of resveratrol and its metabolites with serum albumin, cytochrome P450 enzymes, and OATP transporters. Biomedicine & Pharmacotherapy. Link

Sources

- 1. Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases—A Long and Turbulent Journey from Intestinal Absorption to Target Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]

- 6. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity of Resveratrol Antibodies with Resveratrol-3-O-Sulfate

For researchers in pharmacology, drug metabolism, and the life sciences, the accurate quantification of bioactive compounds is paramount. Resveratrol, a natural polyphenol lauded for its myriad of health benefits, presents a significant analytical challenge due to its rapid and extensive metabolism. This guide provides an in-depth comparison of antibody specificity for resveratrol, with a critical focus on cross-reactivity with its major metabolite, resveratrol-3-O-sulfate. As we will explore, the utility of an anti-resveratrol antibody is fundamentally determined by its ability to distinguish the parent compound from its biologically prevalent metabolites.

The Analytical Imperative: Why Specificity is Non-Negotiable

Benchmarking Specificity: The Case of the 2H9 Monoclonal Antibody

The quest for a truly specific antibody against trans-resveratrol has been a subject of dedicated research. A landmark study by Grigor-Petrov et al. (2013) detailed the development of a monoclonal antibody (MAb), designated as clone 2H9, with exceptional specificity.[4] Through an indirect competitive ELISA, this antibody was tested against a panel of structurally related compounds. The findings were unequivocal: for MAb 2H9, there was no detectable recognition of trans-resveratrol-3-O-sulfate or trans-resveratrol-3-O-glucuronide.[4]

This establishes a critical benchmark for researchers: the existence of a monoclonal antibody with virtually no cross-reactivity to major metabolites is not only possible but has been scientifically documented. This finding underscores the importance of selecting a monoclonal antibody for its inherent single-epitope specificity, which is generally higher than that of polyclonal antibodies.

Commercial Antibody Landscape: A Call for Scrutiny

A survey of commercially available resveratrol ELISA kits reveals a common yet critical gap in provided data. Many manufacturers state that their assays have "high sensitivity and excellent specificity" and that "no significant cross-reactivity or interference between RVT and analogues was observed."[5] While reassuring at a glance, the absence of quantitative data, specifically the percent cross-reactivity with resveratrol-3-O-sulfate and other key metabolites, is a significant omission.

This lack of transparent, quantitative data places the onus of validation squarely on the end-user. Researchers cannot assume specificity based on general statements and must perform their own cross-reactivity assessments to ensure the validity of their results.

Comparative Data Summary: Published vs. Commercial

| Antibody/Kit | Type | Cross-Reactivity with Resveratrol-3-O-Sulfate | Source |

| MAb Clone 2H9 | Monoclonal | Not Detected | Grigor-Petrov et al. (2013)[4] |

| Biomatik RVT ELISA Kit (EKN52510) | Competitive ELISA | Not Specified | Biomatik Product Page[4] |

| ELK Biotechnology RVT ELISA Kit (ELK8265) | Competitive ELISA | Not Specified ("No significant cross-reactivity") | ELK Biotechnology Product Manual[5] |

This table highlights the disparity between academically documented high-specificity antibodies and the often non-quantitative specificity data provided for commercial kits.

The Self-Validating System: A Protocol for Determining Cross-Reactivity

To empower researchers to make informed decisions and validate their own reagents, we provide a detailed protocol for a competitive ELISA to determine the percent cross-reactivity of a resveratrol antibody with resveratrol-3-O-sulfate. This protocol is the self-validating system that ensures the integrity of your experimental data.

The principle of this assay is competition. Free resveratrol in the sample or standard competes with a fixed amount of enzyme-labeled resveratrol for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of free resveratrol. By determining the concentration of resveratrol-3-O-sulfate required to cause a 50% reduction in signal (IC50) and comparing it to the IC50 of resveratrol itself, we can calculate the percent cross-reactivity.

Diagram of Competitive ELISA Workflow

Caption: Workflow for determining antibody cross-reactivity using a competitive ELISA.

Experimental Protocol

Materials:

-

Anti-Resveratrol Antibody (the antibody to be tested)

-

Microtiter Plate (96-well)

-

Resveratrol Standard (High Purity)

-

Resveratrol-3-O-Sulfate (High Purity)

-

Resveratrol-Horseradish Peroxidase (HRP) conjugate

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Assay Buffer (e.g., PBS)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate Reader

Procedure:

-

Antibody Coating:

-

Dilute the anti-resveratrol antibody to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

-

Add 100 µL of the diluted antibody to each well of the microtiter plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Standard and Competitor Preparation:

-

Prepare a serial dilution of the Resveratrol Standard in Assay Buffer (e.g., from 10,000 ng/mL down to 1 ng/mL).

-

Prepare a separate serial dilution of Resveratrol-3-O-Sulfate in Assay Buffer over a broad concentration range (e.g., from 100,000 ng/mL down to 1 ng/mL).

-

-

Competitive Reaction:

-

Add 50 µL of the Resveratrol Standard or Resveratrol-3-O-Sulfate dilutions to the appropriate wells.

-

Add 50 µL of a fixed, pre-determined concentration of Resveratrol-HRP conjugate to all wells (except blanks).

-

Incubate for 1-2 hours at room temperature on a shaker.

-

Wash the plate five times with Wash Buffer.

-

-

Detection:

-

Add 100 µL of TMB Substrate Solution to each well.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Add 50 µL of Stop Solution to each well to stop the reaction.

-

-

Data Acquisition:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis and Calculation

-

Generate Standard Curves: Plot the absorbance values against the log of the concentration for both resveratrol and resveratrol-3-O-sulfate. The resulting curves will be sigmoidal, with the signal decreasing as the concentration increases.

-

Determine IC50 Values: For each curve, determine the concentration that results in a 50% inhibition of the maximum signal (IC50). This is the concentration of the analyte (resveratrol or its metabolite) that displaces 50% of the HRP-conjugate.

-

Calculate Percent Cross-Reactivity: Use the following formula:

% Cross-Reactivity = (IC50 of Resveratrol / IC50 of Resveratrol-3-O-Sulfate) x 100

A lower percent cross-reactivity indicates higher specificity of the antibody for resveratrol. For an antibody like 2H9, the IC50 for resveratrol-3-O-sulfate would be so high as to be undetectable, resulting in a cross-reactivity percentage approaching zero.

Structural Rationale for Specificity

The specificity of an antibody is determined by its ability to recognize the unique three-dimensional shape and chemical properties of its target epitope. The addition of a bulky, negatively charged sulfate group at the 3-position of the resveratrol molecule dramatically alters its structure and charge distribution.

Molecular Structures

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Resveratrol-3-O-sulfate

This guide provides essential safety and logistical information for the proper disposal of Resveratrol-3-O-sulfate. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the information needed for safe and compliant laboratory operations. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a compound is the foundational step in determining its proper handling and disposal. Based on the Safety Data Sheets (SDS) of the parent compound, Resveratrol, the primary risks are associated with its irritant properties and potential environmental impact.

Key Hazards:

-

Skin and Eye Irritation: Resveratrol is classified as a skin irritant (H315) and a serious eye irritant (H319/H318).[1][2][3] Direct contact with the solid compound or concentrated solutions can cause redness, itching, and in the case of eye contact, potentially serious damage.[1][3]

-

Respiratory Tract Irritation: Inhalation of airborne dust may cause respiratory irritation (H335).[1] The causality behind this is the fine particulate nature of the powder, which can be easily aerosolized, leading to irritation of the mucous membranes.

-

Aquatic Toxicity: The compound is noted as being harmful to aquatic life with long-lasting effects (H412).[1] This necessitates preventing its release into the environment, as it can disrupt aquatic ecosystems. Disposal down the drain is strictly prohibited.[2][4]

| Hazard Classification (GHS) | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation. | [1] |

| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation. | [1][2][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1] |

| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects. | [1] |

Pre-Disposal Safety: Engineering Controls and PPE

Before handling any waste containing Resveratrol-3-O-sulfate, it is critical to establish a safe working environment through engineering controls and appropriate Personal Protective Equipment (PPE). This proactive approach minimizes the risk of exposure to laboratory personnel.

-

Engineering Controls: Always handle the solid compound and prepare waste containers within a certified chemical fume hood. This ensures that any dust or aerosolized particles are effectively contained and exhausted, preventing inhalation.[2] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[5]

-

Personal Protective Equipment (PPE): The minimum required PPE for handling this waste includes:

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory to prevent eye contact.[2][5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling is complete.[2]

-

Protective Clothing: A standard lab coat should be worn to protect against skin contact.

-

Waste Characterization and Segregation: The Decision-Making Core

Proper disposal begins with accurate waste characterization. The disposal pathway for Resveratrol-3-O-sulfate depends entirely on its physical state and what it is mixed with. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[6]

The following decision tree illustrates the initial characterization process that dictates the subsequent disposal protocol.

Caption: Decision workflow for characterizing and segregating Resveratrol-3-O-sulfate waste.

Step-by-Step Disposal Protocols

Based on the characterization above, follow the appropriate detailed protocol.

Protocol 1: Solid Waste Disposal

This protocol applies to unused or expired pure compounds, as well as labware contaminated with Resveratrol-3-O-sulfate (e.g., weigh paper, centrifuge tubes, contaminated gloves).

-

Container Selection: Procure a designated solid chemical waste container from your institution's EHS department. This is typically a rigid, sealable container or a puncture-resistant bag within a secondary container.[7][8]

-

Waste Collection: Carefully place all solid waste into the designated container.[2] When handling the pure compound, use dry clean-up procedures and avoid any actions that could generate dust.[7]

-

Labeling: Affix a hazardous waste label to the container before adding the first item. Clearly write "Resveratrol-3-O-sulfate" and list any other chemical constituents. Ensure the accumulation start date is recorded.

-

Storage: Keep the container sealed at all times, except when adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA), which should be under the direct control of laboratory personnel.[9][10]

-

Pickup Request: Once the container is full, or within the time limit specified by your institution (typically 12 months), submit a request to your EHS department for waste pickup.[9][11]

Protocol 2: Liquid Waste Disposal

This protocol applies to solutions of Resveratrol-3-O-sulfate in aqueous buffers or organic solvents.

-

Container Selection: Use a dedicated, leak-proof liquid waste container with a screw-top cap that is chemically compatible with the solvent.[8][12] For example, do not store acidic solutions in metal containers.[12]

-

Waste Segregation (Critical):

-